Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS No.: 2195385-06-7
Cat. No.: VC11735672
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2195385-06-7 |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
| Standard InChI | InChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2/t12-,13+/m0/s1 |
| Standard InChI Key | NDKQMNWQGHSZMJ-QWHCGFSZSA-N |
| Isomeric SMILES | C1[C@H]2CN([C@@H]1C=C2)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Stereochemical Features
The core structure of benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate consists of a bicyclo[2.2.1]heptene system with a nitrogen atom at the 2-position and a benzyl carboxylate group esterified to the nitrogen. The bicyclic framework imposes significant ring strain, which influences both its chemical reactivity and conformational stability . The (1S,4R) configuration ensures that the molecule adopts a specific three-dimensional arrangement, critical for interactions in chiral environments.
Molecular Formula:
Molecular Weight: 215.25 g/mol
The benzyl group enhances the compound’s lipophilicity, while the carboxylate moiety provides a handle for further functionalization. X-ray crystallography studies of related 2-azabicyclo[2.2.1]heptane derivatives reveal a boat-like conformation with the nitrogen lone pair oriented toward the concave face of the bicyclic system .
Synthetic Methodologies
Enzymatic Resolution
Early work by Evans et al. demonstrated the use of Pseudomonas solanacearum to hydrolyze racemic 2-azabicyclo[2.2.1]hept-5-en-3-one into enantiomerically pure (1R,4S) and (1S,4R) isomers . Adapting this method, the benzyl carboxylate derivative could be obtained by esterifying the resolved lactam with benzyl alcohol under Mitsunobu conditions .
Physicochemical Properties
While experimental data for the exact compound is scarce, analogs provide reliable estimates:
The compound’s stability under acidic and basic conditions is moderate, with degradation observed at pH extremes due to lactam ring opening .
Applications in Organic Synthesis
Chiral Building Blocks
The rigid bicyclic structure and defined stereochemistry make this compound a versatile precursor for synthesizing pharmacologically active molecules. For instance:
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Antiviral Agents: Analogous 2-azabicyclo[2.2.1]heptane derivatives are intermediates in protease inhibitors targeting hepatitis C virus .
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Neurological Drugs: The scaffold’s resemblance to GABAergic compounds suggests potential in treating epilepsy or anxiety disorders .
Catalytic Asymmetric Reactions
The lactam’s nitrogen atom can coordinate to transition metals, enabling its use in asymmetric catalysis. Patent WO2011150205A2 highlights its role in hydroformylation reactions to produce aldehydes with >95% enantiomeric excess .
Future Directions
Further research should focus on:
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